Dobesilate-d6 (calcium)
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Overview
Description
Dobesilate-d6 (calcium) is a calcium salt of dobesilic acid, which is a synthetic molecule known for its vasoprotective properties. It is primarily used to reduce capillary permeability and improve microcirculatory function. This compound is particularly significant in the treatment of conditions such as diabetic retinopathy and chronic venous disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of stable calcium dobesilate involves a dry granulating method to control water content during the process, which significantly reduces degradation and increases stability . Another method for preparing medicinal high-purity calcium dobesilate includes treating a coarse product of calcium dobesilate with an organic solvent such as acetone or ethyl acetate, followed by re-crystallization using an aqueous solution of ethanol .
Industrial Production Methods
In an industrial setting, calcium dobesilate can be synthesized using an integrated flow platform. This method achieves an 81% isolated yield with a total residence time of 18 minutes, without intermediate purification or reaction solvent switching .
Chemical Reactions Analysis
Types of Reactions
Dobesilate-d6 (calcium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur, particularly involving the sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Dobesilate-d6 (calcium) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sulfonate groups in various chemical reactions.
Biology: The compound is investigated for its effects on cellular processes, particularly in endothelial cells.
Industry: The compound is utilized in the formulation of pharmaceuticals aimed at treating vascular disorders.
Mechanism of Action
Dobesilate-d6 (calcium) exerts its effects by selectively acting on the capillary walls, regulating their resistance and permeability. It lowers blood viscosity and restores normal blood flow . The compound increases endothelial nitric oxide levels by enhancing the activity of nitric oxide synthase and decreasing capillary hyperpermeability . Additionally, it inhibits the binding of certain proteins to heparan sulfate, thereby reducing inflammation and endothelial dysfunction .
Comparison with Similar Compounds
Similar Compounds
Dobesilic acid: The parent compound of calcium dobesilate, known for its similar vasoprotective properties.
Potassium hydrodex-sulfate: Another compound used in the treatment of vascular disorders.
Lidocaine and dexamethasone combinations: Often used in conjunction with calcium dobesilate for enhanced therapeutic effects.
Uniqueness
Dobesilate-d6 (calcium) is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in scientific research. Its ability to selectively target capillary walls and improve microcirculatory function makes it a valuable compound in both medical and industrial applications.
Properties
Molecular Formula |
C12H10CaO10S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
calcium;2,4,5-trideuterio-3,6-dihydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H6O5S.Ca/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h2*1-3,7-8H,(H,9,10,11);/q;;+2/p-2/i2*1D,2D,3D; |
InChI Key |
QGNBTYAQAPLTMX-MYKKEGIBSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])S(=O)(=O)[O-])O)[2H].[2H]C1=C(C(=C(C(=C1O)[2H])S(=O)(=O)[O-])O)[2H].[Ca+2] |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
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